molecular formula C9H9Cl2FO B8031254 1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene

1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene

Cat. No.: B8031254
M. Wt: 223.07 g/mol
InChI Key: GLUPDIGKQLNZKC-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and propan-2-yloxy groups attached to a benzene ring. This compound is notable for its applications in various fields, including medicinal chemistry, industrial processes, and environmental research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents for further functionalization.

    Halogenation: Chlorine and fluorine atoms are introduced to the benzene ring through halogenation reactions. This can be achieved using reagents such as chlorine gas (Cl₂) and fluorine gas (F₂) or their respective halogenating agents.

    Etherification: The propan-2-yloxy group is introduced via an etherification reaction. This involves reacting the halogenated benzene derivative with isopropanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or a base like sodium hydroxide (NaOH).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Halogenation: Using continuous flow reactors for halogenation to control reaction conditions precisely.

    Catalytic Etherification: Employing catalysts to enhance the efficiency of the etherification step, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Hydroquinones and other reduced aromatic compounds.

Scientific Research Applications

1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-2-fluoro-3-methoxybenzene: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    1,5-Dichloro-3-fluoro-2-methoxybenzene: Another similar compound with a methoxy group.

Uniqueness

1,5-Dichloro-3-fluoro-2-(propan-2-yloxy)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,5-dichloro-3-fluoro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2FO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUPDIGKQLNZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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